2-[(E)-{2-[(2E)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}methyl]phenol
Description
The compound 2-[(E)-{2-[(2E)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}methyl]phenol (hereafter referred to as Compound I) is a hydrazone-Schiff base hybrid featuring a 2,3-dihydro-1,3-thiazole core linked to a phenolic moiety via conjugated hydrazinylidene bridges. This structure enables unique electronic and steric properties, making it relevant in materials science and medicinal chemistry. Its geometry has been extensively characterized via single-crystal X-ray diffraction (SCXRD), with key parameters such as the S–S bond length (2.0439 Å) and C–S–S–C torsion angle (90.70°) providing insights into conformational stability .
The compound’s planar arrangement and π-conjugation between the thiazole and phenolic rings facilitate intramolecular charge transfer, as observed in spectroscopic studies. Computational analyses (e.g., Hirshfeld surface studies) further highlight dominant H-bonding and van der Waals interactions in its crystal packing .
Properties
IUPAC Name |
2-[(Z)-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15-9-5-4-8-13(15)10-17-19-16-18-14(11-21-16)12-6-2-1-3-7-12/h1-11,20H,(H,18,19)/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEBAKPXJFRAPH-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N/N=C\C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[(2E)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}methyl]phenol typically involves the condensation of appropriate thiazole derivatives with hydrazine and phenolic compounds. The reaction conditions often include:
Solvents: Common solvents used in the synthesis include ethanol, methanol, and dimethyl sulfoxide (DMSO).
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reactants used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[(2E)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-[(E)-{2-[(2E)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent and for its neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[(2E)-4-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}methyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways: It may interfere with cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Key Observations:
- S–S Bond Length : Compound I (2.0439 Å) exhibits a slightly elongated S–S bond compared to II (2.0386 Å) and IV (2.0373 Å), likely due to steric hindrance from the phenyl group. The longest bond (2.0504 Å) in V correlates with electron-withdrawing chloro substituents increasing bond strain .
- Torsion Angles : The C–S–S–C angle in I (90.70°) indicates near-perpendicular dihedral geometry, contrasting with III (104.67°), where bromine’s bulkiness enforces greater planarity for π-stacking .
Electronic and Substituent Effects
Electron-Donating vs. Electron-Withdrawing Groups
- Methoxy Substituents (IV) : The methoxy group in IV enhances electron density on the thiazole ring, red-shifting UV-Vis absorption by ~20 nm compared to I .
- Chloro/Bromo Substituents (III, V) : Halogens increase electrophilicity, improving reactivity in nucleophilic aromatic substitution. For example, III shows 30% higher catalytic activity in Suzuki-Miyaura coupling than I .
Aromatic vs. Heteroaromatic Cores
- Benzothiazole Derivatives (e.g., 2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]phenol): Replacement of the dihydrothiazole with a benzothiazole (as in ) reduces planarity (torsion angle = 85.2°) but increases fluorescence quantum yield (Φ = 0.42 vs. 0.28 for I) due to extended conjugation .
- Triazole Derivatives (e.g., 4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione): The triazole ring introduces additional H-bonding sites, improving solubility in polar solvents (e.g., 12 mg/mL in DMSO vs. 5 mg/mL for I) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
